N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE
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Overview
Description
“N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE” is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine-3-Sulfonamide Core: This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Oxan-4-YL Group: This step may involve the reaction of the intermediate with an oxan-4-yl derivative, possibly through nucleophilic substitution.
Addition of the Trifluoroethyl Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the oxan-4-yl group.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyridine ring or the oxan-4-yl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: As a sulfonamide, it may inhibit certain enzymes, making it useful in biochemical studies.
Drug Development:
Medicine
Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar activity.
Therapeutic Agents: Possible use in the treatment of diseases through enzyme inhibition or other mechanisms.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for “N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE” would depend on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoroethyl group could enhance binding affinity through hydrophobic interactions, while the sulfonamide group may form hydrogen bonds with the enzyme.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trifluoroethyl)pyridine-3-sulfonamide: Lacks the oxan-4-yl group.
N-(Oxan-4-yl)pyridine-3-sulfonamide: Lacks the trifluoroethyl group.
Pyridine-3-sulfonamide: Lacks both the oxan-4-yl and trifluoroethyl groups.
Uniqueness
The presence of both the oxan-4-yl and trifluoroethyl groups in “N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE” may confer unique properties, such as enhanced binding affinity in biological systems or increased stability in chemical reactions.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3S/c13-12(14,15)9-17(10-3-6-20-7-4-10)21(18,19)11-2-1-5-16-8-11/h1-2,5,8,10H,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSZFHASXDATOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)S(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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